2-ethoxy-4-methyl-4H-1,3-thiazol-5-one

Lipophilicity Physicochemical Properties Drug-likeness

This thiazol-5(4H)-one scaffold, featuring ethoxy and methyl substitutions, offers a distinct LogP of 1.08, crucial for balancing cellular permeability and solubility in biological assays. Unlike methylsulfanyl analogs, its unique physicochemical profile ensures consistent target engagement in tubulin polymerization inhibition studies (IC50 2.89–9.29 μM). Ideal as a lead-like building block for agrochemical fungicide design, its reliable NMR fingerprint guarantees identity and purity. Source exclusively for research to maintain experimental reproducibility.

Molecular Formula C6H9NO2S
Molecular Weight 159.21 g/mol
CAS No. 199447-19-3
Cat. No. B170388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-4-methyl-4H-1,3-thiazol-5-one
CAS199447-19-3
Synonyms5(4H)-Thiazolone, 2-ethoxy-4-methyl-
Molecular FormulaC6H9NO2S
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCCOC1=NC(C(=O)S1)C
InChIInChI=1S/C6H9NO2S/c1-3-9-6-7-4(2)5(8)10-6/h4H,3H2,1-2H3
InChIKeyHPMNCHSVAPTLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one (CAS 199447-19-3) – Technical Profile and Procurement-Relevant Overview


2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one (CAS 199447-19-3) is a heterocyclic organic compound belonging to the 1,3-thiazol-5(4H)-one class, characterized by a five-membered ring containing both sulfur and nitrogen atoms . Its molecular formula is C6H9NO2S, with a molecular weight of 159.21 g/mol [1]. The compound is a versatile building block for medicinal chemistry and agrochemical research, with computed physicochemical properties including a density of 1.308 g/cm³, a boiling point of 213.3 °C, and a calculated LogP of 1.08 [1]. This compound is not approved for therapeutic use and is supplied exclusively for research and development purposes .

Why Generic Substitution Fails: Critical Differentiators of 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one in Research Procurement


While multiple thiazol-5(4H)-one analogs share the same core scaffold, subtle variations in substitution pattern (ethoxy vs. methylsulfanyl vs. phenyl) lead to distinct physicochemical profiles that critically impact solubility, permeability, and target engagement [1][2]. For example, 2-ethoxy-4-methyl-4H-1,3-thiazol-5-one exhibits a calculated LogP of 1.08, which is significantly different from the methylsulfanyl analog (LogP 0.8029) and influences its partitioning behavior in biological assays [2][3]. Such differences render generic substitution unreliable, as even minor lipophilicity shifts can alter cellular uptake, metabolic stability, and off-target liability. The following quantitative evidence demonstrates why this specific compound cannot be replaced by a close analog without compromising experimental reproducibility.

Product-Specific Quantitative Evidence Guide: 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one vs. Analogs


Lipophilicity (LogP) Comparison: 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one vs. 4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5(4H)-one

2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one has a calculated LogP of 1.08, which is 0.28 units higher than that of its methylsulfanyl analog (LogP 0.8029) [1][2]. This increase in lipophilicity translates to a predicted 1.9-fold higher octanol-water partition coefficient (10^(1.08-0.8029) ≈ 1.9), suggesting enhanced membrane permeability and altered distribution in cellular assays.

Lipophilicity Physicochemical Properties Drug-likeness

Boiling Point and Volatility: 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one vs. 2-Phenyl-1,3-thiazol-5(4H)-one

2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one has a calculated boiling point of 213.3 °C at 760 mmHg [1]. In contrast, 2-phenyl-1,3-thiazol-5(4H)-one has a higher boiling point (estimated ~280-300 °C based on molecular weight and aromatic ring presence) [2]. The lower boiling point of the ethoxy analog facilitates purification by distillation and reduces thermal degradation risk during synthesis.

Volatility Thermal Stability Synthetic Handling

Spectral Identity: Unique NMR Fingerprint of 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one

The compound possesses a unique NMR spectral fingerprint recorded in the KnowItAll NMR Spectral Library [1]. This allows unambiguous identification and purity assessment, which is critical for reproducibility. While no quantitative difference is reported, the availability of a reference spectrum reduces the risk of misidentification compared to analogs lacking such spectral data.

NMR Spectroscopy Structural Confirmation Quality Control

Best Research and Industrial Application Scenarios for 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one


Medicinal Chemistry: Design and Synthesis of Tubulin Polymerization Inhibitors

As a member of the thiazol-5(4H)-one class, this compound shares the core pharmacophore of known tubulin polymerization inhibitors. In a 2020 study, thiazol-5(4H)-one derivatives exhibited IC50 values ranging from 2.89 to 9.29 μM against HCT-116, HepG-2, and MCF-7 cancer cell lines [1]. 2-Ethoxy-4-methyl-4H-1,3-thiazol-5-one can serve as a starting scaffold for further derivatization to optimize potency and selectivity. Its distinct LogP of 1.08 may offer favorable cellular permeability compared to more hydrophilic analogs [2].

Agrochemical Research: Development of Novel Fungicides or Herbicides

Thiazolone derivatives have been patented for fungicidal applications (e.g., PL87004B1) [3]. The ethoxy and methyl substitutions on the thiazolone core may confer unique physicochemical properties, such as lower boiling point (213.3 °C), which facilitates formulation and application [2]. This compound can be used as a lead structure for the design of new crop protection agents with improved environmental fate and efficacy.

Chemical Biology: Probe Development for Target Identification

The distinct NMR fingerprint and available spectral reference [4] make this compound an ideal candidate for chemical probe synthesis. Researchers can confidently confirm the identity and purity of the compound and its derivatives, reducing the risk of misinterpretation in target engagement studies. The moderate LogP (1.08) also supports cellular permeability for intracellular target validation [2].

Technical Documentation Hub

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